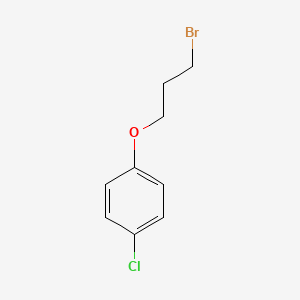

1-(3-Bromopropoxy)-4-chlorobenzene

Vue d'ensemble

Description

1-(3-Bromopropoxy)-4-chlorobenzene, also known as BPPC, is an organochlorine compound with a wide range of applications in industry and research. BPPC is a colorless liquid with a pungent odor and is used in various synthetic processes for the production of dyes, pharmaceuticals, and other organic compounds. BPPC is also used as a catalyst in the synthesis of other organochlorine compounds and has been used in the development of various drugs. BPPC has been studied extensively for its biochemical and physiological effects on living organisms, and its potential applications in the laboratory and in the field.

Applications De Recherche Scientifique

Solubility and Purification

1-(3-Bromopropoxy)-4-chlorobenzene is a significant intermediate in the production of omoconazole nitrate. Its solubilities in various aqueous ethanol solutions have been studied, revealing that the solubility increases with temperature. This information is critical for its purification by crystallization, a process enhanced by understanding its solubility behavior in different solvents and temperatures (Jiang et al., 2013).

Chemical Reactions and Intermediacy

The compound serves as an intermediary in various chemical reactions. For instance, its involvement in the formation of polyhalogenoaromatic compounds, particularly in the context of reactions with magnesium, has been explored. This sheds light on the compound's role in complex chemical pathways, such as electron transfer and nucleophilic displacement reactions (Wakefield, Whitten, & Farley, 1982).

Environmental and Biological Interactions

While the specific research on this compound's environmental and biological interactions is limited, studies on related chlorobenzene compounds provide insights into their potential impact. For instance, the effects of chlorinated benzenes on foreign organic compound metabolism in rats suggest possible metabolic pathways and interactions that could be relevant to this compound (Carlson & Tardiff, 1976).

Photophysical and Photochemical Properties

The study of dissociative electron attachment to similar chlorobenzene compounds, such as 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, can inform about the photophysical and photochemical properties of this compound. This includes understanding how temperature influences these processes and their potential applications in fields like material science (Mahmoodi-Darian et al., 2010).

Catalytic Processes

The catalytic conversion of chlorobenzene over various catalysts, including metal phosphates and sulfates, provides insights into potential catalytic processes involving this compound. These studies can inform on how the compound might behave in different catalytic environments, which is useful for industrial applications (Takita et al., 2006).

Synthesis and Characterization

Studies focusing on the synthesis of various benzene derivatives, including those related to this compound, offer valuable information on synthetic pathways and the characterization of similar compounds. This information can be utilized in the development of new synthetic methods and products (Liu, Li, Lu, & Miao, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-bromopropoxy)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEAVDHTWIVBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279094 | |

| Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27983-04-6 | |

| Record name | 27983-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene and what type of intermolecular interactions are present?

A1: The crystal structure of this compound reveals that the chlorine atom is slightly out of plane from the aromatic ring by 0.072 Å []. The crystal structure is stabilized by π-π interactions between neighboring phenyl rings with a centroid-centroid distance of 3.699 Å. Additionally, C-H⋯π interactions between a methylene group and the chlorophenyl ring further contribute to the stability of the crystal structure [].

Q2: Has the solubility of this compound been investigated in any solvent systems?

A2: Yes, the solubility of this compound has been experimentally determined in aqueous ethanol mixtures at temperatures ranging from 273.15 to 303.15 K [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)